

Application Note: NMR Characterization of (3R)-3-Amino-2-hydroxyhexanamide HCl

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Compound of Interest

Compound Name: (3R)-3-amino-2-hydroxyhexanamide hydrochloride

Cat. No.: B8090893

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Abstract

The precise characterization of **(3R)-3-amino-2-hydroxyhexanamide hydrochloride** (CAS 2434605-67-9) is critical due to its multiple chiral centers and polar functionality. This guide outlines a robust NMR protocol to verify the chemical structure, relative stereochemistry (syn/anti diastereomers), and salt stoichiometry. We prioritize the use of DMSO-d

to retain exchangeable proton signals (

,

,

), which are essential for confirming the vicinal relationship between the amine and hydroxyl groups.

Structural Analysis & Strategy

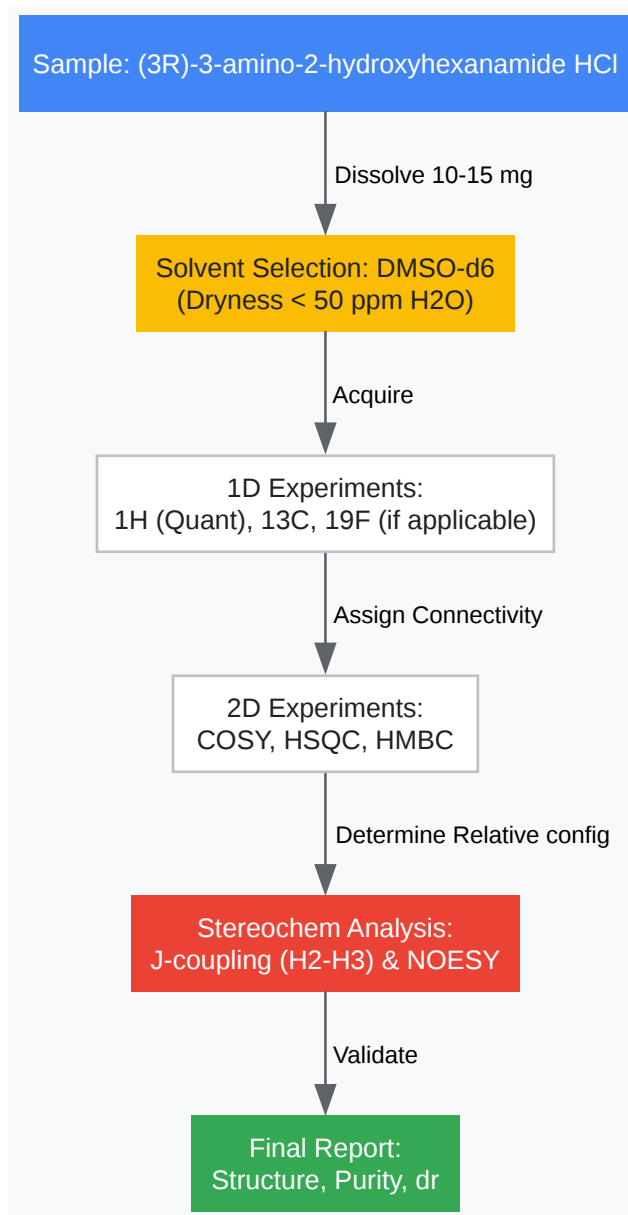
The molecule consists of a linear hexyl chain functionalized with a primary amide at C1, a hydroxyl group at C2, and a primary amine (protonated) at C3.

Key Analytical Challenges:

- Stereochemistry (C2 vs C3): While C3 is fixed as (3R), C2 can exist as (2R) or (2S). Determining the diastereomeric ratio (dr) requires analysis of the vicinal coupling constant .
- Salt Form: The hydrochloride salt shifts the C3-H signal downfield and presents the amine as a broad ammonium () signal, often overlapping with amide protons.
- Hygroscopicity: The HCl salt is hygroscopic; absorbed water can broaden exchangeable signals.

Experimental Workflow

The following directed graph illustrates the logical flow for full characterization:



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Figure 1: Step-by-step NMR characterization workflow for amino-hydroxy amides.

Detailed Protocol

Sample Preparation

Objective: Minimize water content to prevent H/D exchange and signal broadening.

- Drying: If the salt is sticky or hygroscopic, dry the solid under high vacuum (0.1 mbar) over

for 4 hours.

- Solvent: Use DMSO-d

(99.9% D) from a fresh ampoule.

- Why?

will exchange the amide, amine, and hydroxyl protons, erasing critical coupling information

(

and

).

- Concentration: Dissolve 10–15 mg of sample in 0.6 mL of solvent.
- Tube: Use a high-quality 5 mm NMR tube (e.g., Wilmad 528-PP) to ensure good shimming.

Acquisition Parameters (600 MHz equivalent)

Experiment	Pulse Sequence	Scans (NS)	TD (Points)	Relaxation Delay (D1)	Notes
1H Standard	zg30	16	64k	2.0 s	Good for general assignment.
1H Quantitative	zg (90° pulse)	32	64k	15–20 s	For salt stoichiometry (integration of CH vs NH).
13C {1H}	zgpg30	512+	64k	2.0 s	Detect carbonyl (C1) and aliphatic carbons.
COSY	cosygpppqf	4–8	2k x 256	1.5 s	Traces the H2–H3–H4 spin system.
HSQC	hsqcedetgpsi sp2	4–8	2k x 256	1.5 s	Multiplicity-edited (CH/CH3 up, CH2 down).
NOESY	noesygpphp	16	2k x 256	2.0 s (Mix: 500ms)	Crucial for syn/anti determination.

Data Analysis & Assignment Strategy

A. 1H NMR Assignment (DMSO-d

)

The spectrum will display distinct regions. Note that chemical shifts (

) are approximate and concentration-dependent.

- Amide Protons (C1-CONH): Two broad singlets around 7.1–7.6 ppm. They are non-equivalent due to restricted rotation (C–N bond character).
- Ammonium Protons (C3-NH): A broad signal (integrating to 3H) typically between 7.8–8.2 ppm.
 - Tip: If this signal is missing or integrates low, the sample may be the free base or H/D exchange occurred.
- Hydroxyl Proton (C2-OH): A doublet around 5.5–6.5 ppm.
 - Diagnostic: The coupling proves the presence of the OH group.
- Methine Protons (H2 & H3):
 - H2 (alpha to C=O, beta to OH): 4.0–4.5 ppm. Appears as a doublet of doublets (coupling to H3 and OH).
 - H3 (alpha to N): 3.0–3.5 ppm. Multiplet.
- Aliphatic Chain (H4, H5, H6):
 - H4: Multiplet ~1.4–1.6 ppm.
 - H5: Multiplet ~1.3 ppm.
 - H6: Triplet ~0.9 ppm.

B. Stereochemical Determination (The "3R" vs C2)

The relative stereochemistry between C2 and C3 (syn vs anti) dictates the coupling constant

- Anti (Threo): Typically displays a larger coupling constant () due to the anti-periplanar arrangement of protons in the preferred conformation.
- Syn (Erythro): Typically displays a smaller coupling constant ().
- Validation: Use the 1D ¹H spectrum to measure at the H2 signal (after decoupling OH if necessary, or simply measuring the width). Confirm with NOESY:
 - Syn: Strong NOE between H2 and H3.
 - Anti: Weak or no NOE between H2 and H3; potential NOE between H2 and H4/NH.

C. Salt Stoichiometry Calculation

To confirm the mono-hydrochloride salt:

- Integrate the H6 methyl triplet (set to 3.00).
- Integrate the Ammonium signal ().
- Target: The ammonium integral should be 3.0 ± 0.3 .
 - Deviation: If < 2.5 , the salt may be partially neutralized or wet. If > 3.5 , check for excess acid or overlapping impurities.

Troubleshooting & Expert Tips

Issue	Cause	Solution
No OH or NH signals	Wet DMSO or D2O used	Use fresh DMSO-d from a sealed ampoule.
Broad Ammonium signal	Exchange or viscosity	Run spectrum at 300 K or 310 K to sharpen exchangeable protons.
H2/H3 Overlap	Similar chemical environment	Use HSQC to resolve carbons first, then extract proton shifts.
Unknown Impurity	Rotamers or diastereomers	Check if "impurity" peaks have the same COSY pattern. If yes, it's a diastereomer (dr mixture).

Visualizing the Connectivity

The following diagram represents the scalar coupling network (COSY) expected for this molecule.

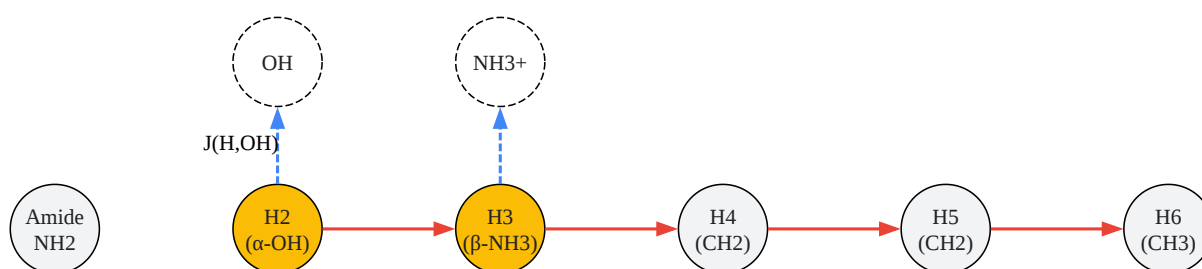


Figure 2: Expected COSY correlations (Red) and Heteronuclear connectivity (Blue dashed)

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Figure 2: Connectivity map. Solid red lines indicate COSY correlations; dashed blue lines indicate couplings visible only in dry aprotic solvents.

References

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Sources

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- 2. [FCKeditor - Resources Browser \[tapchiconsan.org.vn\]](#)
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